![molecular formula C17H14F3NO4S B2584559 N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2319897-53-3](/img/structure/B2584559.png)
N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFE-TFBs and is a sulfonamide derivative. The unique chemical structure of DFE-TFBs makes it an attractive candidate for drug development, and researchers have been exploring its potential applications in various fields.
Scientific Research Applications
Gold(I)-Catalyzed Cascade Reactions
N-(furan-3-ylmethylene)benzenesulfonamides, closely related to your compound, have been obtained through gold(I)-catalyzed cascade reactions. This pathway involves a rare 1,2-alkynyl migration onto a gold carbenoid, enriching the understanding of gold carbenoid chemistry (Wang et al., 2014).
Chemical Synthesis and Characterization
Celecoxib derivatives, sharing a similar structure to your compound, have been synthesized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have shown promising biological activities without significant tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Transfer Hydrogenation Catalysis
Compounds similar to your query have been used in the base-free transfer hydrogenation of ketones. These studies involved synthesizing derivatives and evaluating their efficiency in catalysis under various conditions (Ruff et al., 2016).
Molecular Structure Analysis
Research has focused on analyzing the molecular structure of benzenesulfonamide derivatives. These studies provide insights into intermolecular interactions and crystal packing, which are crucial for understanding the chemical behavior of these compounds (Bats et al., 2001).
Antiproliferative Activity
Some N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have shown potent antiproliferative activity against various tumor cell lines. These compounds are being explored as potential anticancer agents (Motavallizadeh et al., 2014).
Mn2+ Complexes with pH-Responsive Relaxivity
Derivatives containing N-ethyl-4-(trifluoromethyl)benzenesulfonamide groups have been designed to provide pH-dependent relaxivity response upon complexation with Mn2+ in aqueous solution. This research contributes to the development of new contrast agents for magnetic resonance imaging (Uzal-Varela et al., 2020).
properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S/c18-17(19,20)12-5-7-13(8-6-12)26(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULAZPKWXVGRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide |
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